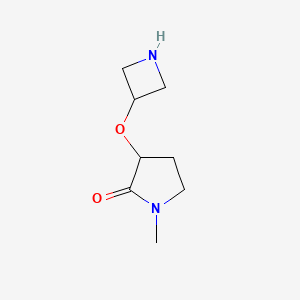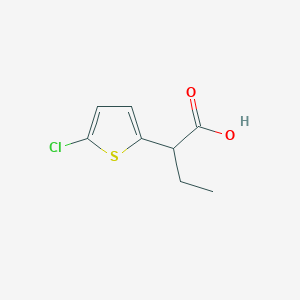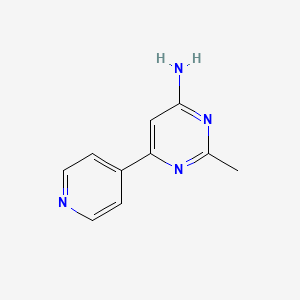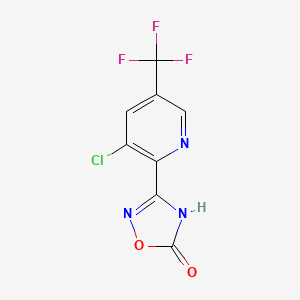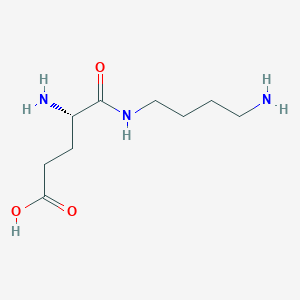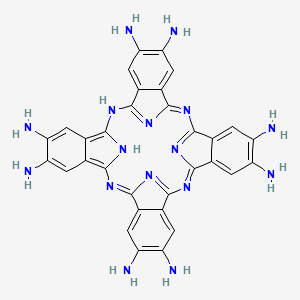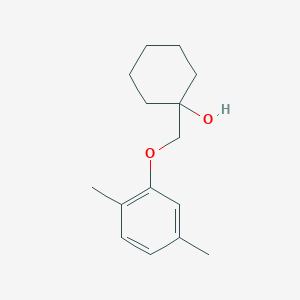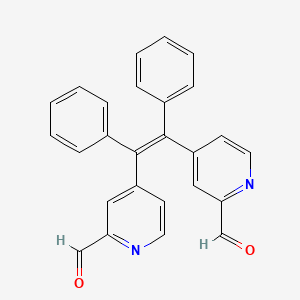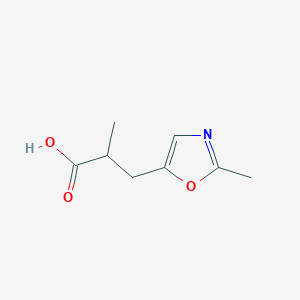
2-Methyl-3-(2-methyloxazol-5-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(2-methyloxazol-5-yl)propanoic acid is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methyloxazol-5-yl)propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The reaction proceeds through a series of steps, including cyclization and functional group modifications, to yield the target compound . The overall yield of this synthetic route is approximately 32%.
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and continuous flow processes to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
2-Methyl-3-(2-methyloxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds.
科学的研究の応用
2-Methyl-3-(2-methyloxazol-5-yl)propanoic acid has several scientific research applications:
Biology: The compound is used in biological assays to study its effects on different biological pathways and targets.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Methyl-3-(2-methyloxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
2-(3´-Pyridyl)-5-phenyloxazole: Known for its antimycobacterial activity.
2,5-Diphenyloxazole: Used in scintillation counting and has biological activities.
Uniqueness
2-Methyl-3-(2-methyloxazol-5-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H11NO3 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
2-methyl-3-(2-methyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5(8(10)11)3-7-4-9-6(2)12-7/h4-5H,3H2,1-2H3,(H,10,11) |
InChIキー |
SHWNQHSRQNLBJA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(O1)CC(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethynyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13342241.png)
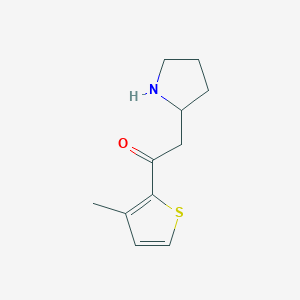
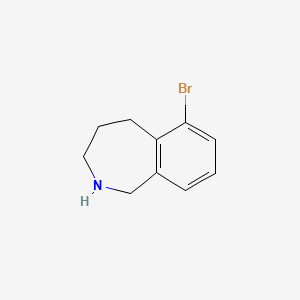
![(E)-3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13342264.png)
![7-(2-Bromopyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13342272.png)

